4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220028-74-9
VCID: VC2686682
InChI: InChI=1S/C16H25NO.ClH/c1-13(2)15-5-3-4-6-16(15)18-12-9-14-7-10-17-11-8-14;/h3-6,13-14,17H,7-12H2,1-2H3;1H
SMILES: CC(C)C1=CC=CC=C1OCCC2CCNCC2.Cl
Molecular Formula: C16H26ClNO
Molecular Weight: 283.83 g/mol

4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride

CAS No.: 1220028-74-9

Cat. No.: VC2686682

Molecular Formula: C16H26ClNO

Molecular Weight: 283.83 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride - 1220028-74-9

Specification

CAS No. 1220028-74-9
Molecular Formula C16H26ClNO
Molecular Weight 283.83 g/mol
IUPAC Name 4-[2-(2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C16H25NO.ClH/c1-13(2)15-5-3-4-6-16(15)18-12-9-14-7-10-17-11-8-14;/h3-6,13-14,17H,7-12H2,1-2H3;1H
Standard InChI Key IONWJTGKKAIUPA-UHFFFAOYSA-N
SMILES CC(C)C1=CC=CC=C1OCCC2CCNCC2.Cl
Canonical SMILES CC(C)C1=CC=CC=C1OCCC2CCNCC2.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride features a piperidine ring with a substituent at position 4, consisting of an ethyl chain that connects to a 2-isopropylphenoxy group. The compound exists as a hydrochloride salt, which typically enhances stability and solubility for research and pharmaceutical applications. The position of the isopropyl group at carbon-2 of the phenoxy ring creates a distinct steric environment that differentiates this molecule from its structural isomers.

Based on analysis of similar compounds, the following properties can be predicted:

PropertyValue
Molecular FormulaC16H26ClNO
Molecular Weight283.83 g/mol
Physical StateCrystalline solid
SolubilityLikely soluble in water, methanol, and polar organic solvents
AppearanceWhite to off-white powder
Melting PointEstimated 180-220°C (based on similar hydrochloride salts)

Structure Comparison with Analogues

The compound bears structural similarities to several related molecules that provide context for understanding its potential properties and applications. Key structural relationships include:

CompoundCAS NumberKey Structural DifferenceReference
2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride1219949-24-2Substitution at position 2 vs. position 4 of piperidine ring
4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride1220031-90-2Isopropyl group at position 3 vs. position 2 on phenyl ring

Synthesis and Preparation

Synthetic Methodology

The synthesis of 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride likely involves a multi-step process similar to that of related compounds. Based on established synthetic protocols for similar molecules, the following synthetic route can be proposed:

  • Activation of 2-isopropylphenol under basic conditions to form the corresponding phenoxide

  • Nucleophilic substitution reaction with a suitable haloethyl intermediate

  • Coupling with 4-piperidine derivative through additional substitution chemistry

  • Formation of the hydrochloride salt using hydrogen chloride in an appropriate solvent

For the structurally related 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride, "the synthesis typically involves a multi-step process. One common method includes the reaction of 2-isopropylphenol with 2-chloroethylpiperidine under basic conditions. This nucleophilic substitution reaction allows the phenoxide ion to attack the ethyl chloride, forming the desired product".

Reaction Conditions and Optimization

The optimization of reaction conditions for synthesizing 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride would likely focus on the following parameters:

Reaction StepKey ConditionsOptimization Parameters
Phenoxide FormationBase (K₂CO₃, NaOH), Solvent (DMF, Acetone)Base strength, Temperature, Concentration
Nucleophilic SubstitutionTemperature, Reaction Time, CatalystRegioselectivity, Yield, Purity
Salt FormationHCl concentration, Solvent selectionCrystallization conditions, Product stability

Proper control of these conditions would be essential for achieving high yield and purity, while minimizing side reactions and impurities. The regioselectivity of the piperidine coupling would be particularly important to ensure substitution at position 4 rather than other positions.

Chemical Reactivity

Functional Group Reactivity

The chemical behavior of 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride is defined by its key functional groups:

Storage ParameterRecommendation
TemperatureStore at 2-8°C (refrigerated)
ContainerTightly sealed container protected from light
AtmospherePresence of desiccant to prevent moisture absorption
Stability ConcernsPotential for hygroscopicity and oxidative degradation

Pharmacological Properties

Predicted Biological Activity

The structure of 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride suggests potential activity in several pharmacological domains:

  • Neuroreceptor modulation: Piperidine-containing compounds frequently interact with various neuroreceptors, including dopaminergic, serotonergic, and histaminergic systems.

  • Dopamine pathway modulation: The fourth search result mentions that compounds targeting "H3 receptor (H3R) and MAO B can increase DA levels in the brain" . Given structural similarities, 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride may possess properties relevant to dopamine modulation.

  • Potential relevance to Parkinson's disease: The search results note that "The clinical symptoms of Parkinson's disease (PD) appear when dopamine (DA) concentrations in the striatum drops to around 20%" . Compounds that can influence dopamine levels may have research applications in this area.

The specific positioning of the isopropyl group at the 2-position of the phenoxy moiety, combined with the 4-position substitution on the piperidine ring, creates a unique pharmacophore that would interact with biological targets differently than its structural isomers.

Structure-Activity Relationships

The biological activity of 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride would be influenced by several structural features:

Structural ElementPotential Impact on Activity
4-Position piperidine substitutionAlters spatial orientation of the molecule, affecting receptor binding profiles
2-Position isopropyl on phenoxyCreates specific steric and electronic environment around the aromatic ring
Ethyl linker lengthDetermines distance between piperidine and phenoxy moieties, affecting binding pocket fit
Salt formInfluences solubility, bioavailability, and stability

Comparative studies with structural analogues would be valuable for establishing detailed structure-activity relationships and optimizing desired pharmacological properties.

Analytical Characterization

Spectroscopic Profile

For identification and characterization purposes, 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride would likely exhibit the following spectroscopic properties:

Analytical MethodExpected Key Features
¹H NMRSignals for aromatic protons (6.7-7.5 ppm), piperidine ring protons (1.5-3.5 ppm), isopropyl methyl groups (doublet, ~1.2 ppm), isopropyl methine (septet, ~3.5 ppm)
¹³C NMRSignals for aromatic carbons (115-155 ppm), piperidine carbons (25-55 ppm), ethyl linker carbons (65-75 ppm), isopropyl carbons (22-30 ppm)
IR SpectroscopyBands for N-H stretching (~3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), aromatic C=C (~1450-1600 cm⁻¹)
Mass SpectrometryMolecular ion peak corresponding to [M-Cl]⁺ (m/z 248), with fragment ions from cleavage at various bonds

These spectroscopic data would provide definitive structural confirmation and serve as quality control parameters for synthesis and purification.

Chromatographic Methods

For separation, purification, and quality control, the following chromatographic approaches would be applicable:

Chromatographic TechniqueParameters
HPLCReverse-phase C18 column, mobile phase of acetonitrile/water with buffer (e.g., ammonium acetate or formate)
TLCSilica plates, mobile phase of chloroform/methanol/ammonia or similar solvent systems, visualization with UV and ninhydrin or Dragendorff's reagent
GC-MSAfter derivatization to improve volatility, using temperature programming on a DB-5 or similar column

Establishing validated analytical methods would be essential for ensuring the identity, purity, and consistency of 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride in research applications.

Research Applications

Medicinal Chemistry Applications

As a piperidine derivative with potential neuroactive properties, 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride may have valuable applications in medicinal chemistry research:

  • Receptor binding studies: The compound could serve as a probe for investigating receptor binding sites and structure-activity relationships.

  • Neurotransmitter modulation research: Based on its structural features, the compound may influence neurotransmitter systems, particularly those involving dopamine or histamine.

  • Drug discovery programs: The compound could function as a lead structure or scaffold for developing novel therapeutic agents, particularly for neurological conditions.

The search results suggest potential relevance to neurological research, as compounds in this class may interact with "H3 receptor (H3R) and MAO B" which "can increase DA levels in the brain" .

Reference Standard Applications

In analytical chemistry, 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride could serve as:

  • A reference standard for analytical method development and validation

  • A control compound for monitoring instrument performance

  • A comparative standard for structural analogue research

These applications would support quality control, method development, and research activities across pharmaceutical and chemical industries.

Safety ConsiderationRecommendation
Personal Protective EquipmentLaboratory coat, nitrile gloves, safety glasses/goggles
Engineering ControlsUse of fume hood for weighing and handling
StorageKeep in tightly closed container in cool, dry area away from incompatible materials
First AidIn case of skin contact, wash with soap and water; for eye contact, rinse with water for at least 15 minutes
Specific HazardsPotential respiratory and skin irritation, possible pharmacological effects upon exposure

For the related compound 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride, handling guidelines indicate that "it is advisable to wear protective gear, including gloves and eye protection, and to follow standard laboratory safety protocols".

Future Research Directions

Structure Optimization Studies

Future research on 4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride could focus on structural modifications to optimize specific properties:

Modification TargetPotential Approaches
Receptor SelectivityVariation of substituents on the phenoxy ring, exploration of alternative isopropyl positions
Pharmacokinetic PropertiesModification of the ethyl linker length, incorporation of metabolically stable groups
Binding AffinityIntroduction of additional hydrogen bond donors/acceptors, exploration of conformational constraints
Solubility ProfileIntroduction of solubilizing groups, alternative salt forms

Such structure-activity relationship studies would provide valuable insights into the pharmacophore requirements for specific biological activities.

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